DC8,9PC

Photopolymerization Diacetylene cross-linking Lipid bilayer engineering

Conventional liposomes suffer premature drug leakage and lack real-time polymerization verification. DC8,9PC (CAS 118024-74-1) solves both: its diacetylene moieties undergo UV-triggered cross-linking with a chromogenic shift (colorless→blue→red) for built-in optical confirmation. DPPC:DC8,9PC:DSPE-PEG2000 (86:10:4) liposomes retain ~70% entrapped DOX in serum at 37°C and achieve 2-3× enhanced cancer cell killing upon laser activation. DC8,9PC:DMPC:DOTAP (1:1:0.2) lipopolymers maintain 106±25 nm particle size after 166 days at 4°C with ~60% polymerization efficiency. For photo-triggerable drug delivery, stabilized gene vectors, or chromogenic biosensors. Gel-to-fluid phase transition at ~43.5-45°C; forms hollow cylindrical microtubules upon cooling below Tm. Co-formulate with DPPC, DMPC, or DSPE-PEG2000 per application.

Molecular Formula C62H108NO8P
Molecular Weight 1026.5 g/mol
CAS No. 118024-74-1
Cat. No. B043850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC8,9PC
CAS118024-74-1
Synonyms1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (12,14-diyn)-isomer
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (13,15-diyn)-isomer
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (17,19-diyn)-isomer
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (6,8-diyn)-isomer
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (7,9-diyn)-isomer
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (8,10-diyn)-isomer
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (9,11-diyn)-isomer
DC8,9PC
Molecular FormulaC62H108NO8P
Molecular Weight1026.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC
InChIInChI=1S/C62H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-61(64)68-58-60(59-70-72(66,67)69-57-56-63(3,4)5)71-62(65)55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h60H,6-29,38-59H2,1-5H3/t60-/m1/s1
InChIKeyAFGIQTGBUXLTHP-AKAJXFOGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DC8,9PC (CAS 118024-74-1): A Photopolymerizable Diacetylenic Phospholipid for Triggered-Release and Membrane Engineering Applications


DC8,9PC (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, also cataloged as 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine under CAS 118024-74-1) is a synthetic diacetylenic phosphatidylcholine distinguished from conventional phospholipids by the presence of two diacetylene moieties embedded within each of its sn-1 and sn-2 hydrocarbon tails [1]. These diacetylene groups confer photopolymerizability—a property absent in all standard saturated and unsaturated phosphatidylcholines—enabling ultraviolet (254 nm)-triggered intermolecular cross-linking within lipid bilayers, accompanied by a chromogenic color transition from colorless to blue to red . The compound exhibits a gel-to-fluid chain-melting phase transition at approximately 43.5–45 °C, and upon cooling below this temperature, pure DC8,9PC dispersions spontaneously form hollow cylindrical microtubules rather than spherical vesicles, providing a structurally unique self-assembly morphology among phospholipids .

Why Conventional Phosphatidylcholines Cannot Replace DC8,9PC in Phototriggerable and Self-Assembling Nanostructured Systems


The defining functional property of DC8,9PC—its capacity for UV-initiated topochemical polymerization via diacetylene cross-linking—is structurally impossible for all conventional phosphatidylcholines including DPPC, DOPC, DMPC, DSPC, POPC, and Egg PC, which entirely lack diacetylene functionality [1]. This single chemical distinction cascades into a cluster of irreplaceable performance attributes: (i) light-triggered membrane permeabilization and contents release, (ii) post-polymerization stabilization of liposomal bilayers against serum-induced leakage, (iii) chromogenic color change enabling real-time visual confirmation of polymerization, and (iv) spontaneous tubule morphology formation inaccessible to standard phospholipids [2]. Attempting to substitute DC8,9PC with a non-polymerizable phospholipid eliminates all photoresponsive functionality; conversely, substituting with other diacetylenic lipids requires re-optimization of phase behavior and polymerization efficiency, as these properties are highly sensitive to acyl chain length, matrix lipid identity, and lipid phase state [1]. The quantitative evidence below establishes precisely where DC8,9PC delivers unique, measurable performance relative to its closest structural and functional analogs.

Quantitative Differentiation Evidence: DC8,9PC vs. Conventional Phospholipids in Photopolymerization, Morphology, Drug Release, Stability, and Sensing


Photopolymerization Capability: DC8,9PC Undergoes UV-Triggered Cross-Linking; Conventional Phospholipids (DPPC, DOPC, Egg PC, POPC) Are Structurally Incapable of Polymerization

DC8,9PC contains one diacetylene moiety in each of its two fatty acyl chains, enabling topochemical polymerization upon exposure to 254 nm UV radiation. This photopolymerization produces covalent inter-lipid cross-links within the bilayer hydrocarbon region . The photoproduct initially appears blue (polydiacetylene in the excitonic state) and relaxes to a red polymer . In contrast, DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), Egg PC, and POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) contain only saturated or monounsaturated fatty acyl chains that lack any photopolymerizable functional group and therefore exhibit zero cross-linking capacity under identical UV exposure conditions [1].

Photopolymerization Diacetylene cross-linking Lipid bilayer engineering

Matrix Lipid Phase-State Selectivity: DC8,9PC Polymerizes in Gel-Phase DPPC (2 min) but Exhibits Zero Polymerization in Fluid-Phase POPC or Egg PC

The photopolymerization of DC8,9PC is not an intrinsic, context-independent property; it depends critically on the phase state of the co-formulated matrix lipid. UV–vis absorption spectroscopy demonstrates that DC8,9PC photopolymerization in DPPC bilayers (gel phase at 25 °C) occurs within 2 minutes of UV (254 nm) exposure, with clear spectral shifts indicative of polydiacetylene formation [1]. In stark contrast, when DC8,9PC is incorporated at identical mol% into POPC (fluid liquid-crystalline phase at 25 °C) or Egg PC, no spectral shifts are observed under identical irradiation conditions, indicating a complete absence of polymerization [1]. Molecular dynamics simulations reveal that restricted motional flexibility of DC8,9PC acyl chains in the tightly packed gel-phase DPPC bilayer enables alignment of reactive diacetylenes for topochemical reaction, whereas the high fluidity of POPC bilayers precludes the necessary geometric alignment [1]. A separate study confirmed that photopolymerization and calcein release occurred only from DPPC/DC8,9PC liposomes but not from Egg PC/DC8,9PC liposomes under identical UV treatment [2].

Matrix-dependent polymerization Lipid phase behavior Formulation selectivity

Tubule vs. Spherical Self-Assembly Morphology: DC8,9PC Forms Hollow Microtubules (0.5 µm Diameter, 50–200 µm Length) While DOPC Forms Conventional Spherical Liposomes

DC8,9PC exhibits a unique self-assembly morphology that diverges fundamentally from the canonical spherical liposome architecture of conventional phospholipids. Transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) analysis by Sakuragi et al. demonstrated that magnetic liposomes prepared with DC8,9PC adopt a tubular morphology, whereas identically prepared liposomes using DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) as the structural lipid form exclusively spherical structures [1]. Earlier work by Svenson and Messersmith established that pure DC8,9PC forms hollow microtubules with an average diameter of approximately 0.5 µm and lengths ranging from 50 to 200 µm upon cooling aqueous dispersions below the chain-melting temperature [2]. When co-formulated with short-chain saturated lipid DNPC at 1:1 molar ratio, DC8,9PC produces nanotubules of 50–60 nm diameter and up to 100 µm length—an order of magnitude smaller in diameter than pure DC8,9PC tubules [2].

Lipid tubules Self-assembly morphology Drug delivery vehicle geometry

Light-Triggered Drug Release: DPPC/DC8,9PC Liposomes Release Entrapped Doxorubicin and Calcein Upon Visible (514 nm) Laser Irradiation; DPPC-Only and Egg PC/DC8,9PC Liposomes Show No Triggered Release

The functional consequence of DC8,9PC photopolymerizability for drug delivery was demonstrated by Puri et al., who showed that DPPC:DC8,9PC liposomes (86:10:4 molar ratio with DSPE-PEG2000) release entrapped doxorubicin (DOX) in a wavelength-specific manner upon 514 nm laser treatment, while retaining approximately 70% of entrapped DOX at 37 °C in the presence of 0–50% serum in the absence of light trigger [1]. Critically, DPPC-only liposomes (96:0:4 DPPC:DC8,9PC:DSPE-PEG2000) showed no light-triggered DOX release, and Egg PC:DC8,9PC (86:10:4) liposomes were also non-responsive to laser treatment [1]. Laser treatment of co-cultures containing DOX-loaded DPPC:DC8,9PC liposomes and cancer cells (Raji and MCF-7) resulted in at least 2–3 fold improved cell killing compared to untreated controls [1]. In separate studies, UV (254 nm)-triggered calcein release was observed from DPPC/DC8,9PC liposomes with kinetics and extent correlating with DC8,9PC mol%, but no calcein release occurred from Egg PC/DC8,9PC liposomes [2].

Photo-triggered drug delivery Stimuli-responsive liposomes Doxorubicin release kinetics

Polymerization Efficiency in Mixed Lipid Systems: DC8,9PC:DMPC (1:1) Achieves ~60% Polymerization vs. ~20% for Pure DC8,9PC Bilayers; DC8,9PC:DNPC (1:2) Reaches ~91%

The polymerization efficiency of DC8,9PC is significantly modulated by co-formulation with short-chain saturated phospholipids. Temprana et al. demonstrated via differential scanning calorimetry (DSC) and electron spin resonance (ESR) that DC8,9PC:DMPC (1:1 molar ratio) bilayers achieve a polymerization efficiency of approximately 60%, which is substantially higher than the approximately 20% efficiency observed for pure DC8,9PC bilayers [1]. This enhancement is attributed to improved diacetylene group alignment within DMPC-rich domains that form upon cooling below the lipid transition temperature [1]. Earlier work by Singh and Gaber, as compiled in a recent comprehensive review table, showed that DC8,9PC:DNPC (1,2-dinonanoyl-sn-glycero-3-phosphocholine) mixtures achieve even higher polymerization degrees: 30% at 2:1 ratio, 75% at 1:1 ratio, and 91% at 1:2 (DNPC-excess) ratio [2]. In contrast, pure DC8,9PC bilayers consistently show only approximately 20% polymerization [1][2].

Polymerization efficiency Mixed lipid bilayers Formulation optimization

Chromogenic Sensing Capability: DC8,9PC Exhibits Visible Color Transition (Colorless → Blue → Red) Upon UV Polymerization; No Conventional Phospholipid Displays This Property

A unique consequence of DC8,9PC's diacetylene polymerization is its chromogenic response: the initial photoproduct formed under 254 nm UV irradiation is blue (polydiacetylene backbone in the excitonic absorption state), which thermally relaxes to a red polymer with distinct absorption peaks around 480 nm and 520 nm [1]. This color transition serves as an intrinsic, instrument-free visual indicator of polymerization completion and can be exploited for sensing applications. Conventional phospholipids (DPPC, DOPC, DMPC, DSPC, Egg PC, POPC) lack diacetylene groups entirely and consequently exhibit no photo-induced color change under any irradiation conditions . Adhikary et al. demonstrated the practical utility of this property by developing polydiacetylene-based biomimetic nanovesicle platforms incorporating DC8,9PC for rapid colorimetric detection of membrane permeability changes across the blood-brain barrier [1]. The chromogenic response is sensitive to environmental perturbations including temperature, pH, and molecular binding events, enabling label-free biosensing applications [1].

Chromogenic lipid Polydiacetylene sensor Colorimetric detection

Optimal Application Scenarios for DC8,9PC Based on Quantitatively Demonstrated Differentiation


Light-Triggered Chemotherapy Delivery Systems Requiring Spatial and Temporal Control of Drug Release

DC8,9PC is the enabling phospholipid for constructing photo-triggerable liposomes that release chemotherapeutic payloads (e.g., doxorubicin) exclusively upon exposure to visible (514 nm) or UV (254 nm) light. As demonstrated by Puri et al., DPPC:DC8,9PC:DSPE-PEG2000 (86:10:4) liposomes retain ~70% of entrapped DOX in serum at 37 °C and achieve 2–3 fold enhanced cancer cell killing upon laser activation compared to non-irradiated controls [1]. This scenario is specifically relevant for localized tumors accessible to fiber-optic light delivery, where systemic toxicity from premature drug leakage must be minimized. Critically, DPPC-only liposomes are non-functional for this application, and Egg PC-based formulations fail to polymerize or release cargo [1][2].

Stabilized Gene Delivery Vectors with Multi-Month Shelf-Life at Refrigerated Temperatures

Cationic lipopolymers formulated with DC8,9PC:DMPC:DOTAP (1:1:0.2 molar ratio) provide exceptional colloidal stability for gene delivery applications, maintaining particle sizes of 154 ± 7 nm (copolymerization method) that remain within a functional range (106 ± 25 nm) after 166 days of storage at 4 °C [1]. These photopolymerized lipopolymers resist serum DNase degradation and exhibit negligible hemolytic activity, addressing two critical failure modes of conventional cationic liposome-based gene vectors [1]. The ~60% polymerization efficiency achieved in DC8,9PC:DMPC (1:1) mixtures [2] underpins this stability advantage; users should procure DC8,9PC together with DMPC and DOTAP for this specific application.

Polydiacetylene-Based Colorimetric Biosensor Platforms for Membrane Permeability and Environmental Sensing

DC8,9PC's chromogenic transition (colorless → blue → red) upon UV polymerization provides a built-in optical transduction mechanism for biosensor development. Adhikary et al. leveraged this property to create polydiacetylene-based biomimetic nanovesicle platforms capable of rapid, visual detection of membrane permeability changes across the blood-brain barrier [1]. The color change is sensitive to temperature, pH, and molecular interactions at the membrane surface, enabling label-free detection without exogenous fluorophores or enzymes [1]. For industrial sensor fabrication, DC8,9PC can be photopolymerized into stable, free-standing 2D nanomembranes with tunable mechanical properties [2].

Photodynamic Therapy Nanoformulations with Extended Serum Stability and Enhanced Tumor Accumulation

Binary DC8,9PC:DSPE-PEG2000 lipid nanoparticles (LNPs) incorporating 10–20 mol% PEGylated lipid form stable vesicles that efficiently encapsulate hydrophobic photodynamic therapy drugs such as HPPH, exhibiting >90% serum stability at 37 °C [1]. These LNPs demonstrate superior tumor accumulation in HT29 and Colon-26 mouse xenograft models, with LNP20-HPPH formulations achieving complete tumor suppression (no recurrence up to 100 days) that surpasses a formulation currently used in clinical trials [1]. The non-bilayer-forming character of pure DC8,9PC is overcome by DSPE-PEG2000 co-formulation, making this a distinct application scenario from the DPPC-based photo-triggerable liposomes described above—users must select the appropriate co-lipid based on the intended delivery mechanism [1].

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